molecular formula C9H7NO B085731 3-(Oxiran-2-YL)benzonitrile CAS No. 13906-62-2

3-(Oxiran-2-YL)benzonitrile

Cat. No. B085731
CAS RN: 13906-62-2
M. Wt: 145.16 g/mol
InChI Key: CIERCXRPGAPJGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Oxiran-2-yl)benzonitrile involves several steps, including the regioselective synthesis of derivatives through reactions involving oxirane rings and nitrile groups. One method includes the trans-diaxial cleavage of the oxirane ring in 2,3-anhydro sugars with dichlorobis(benzonitrile)palladium(II), which does not cause epoxide migration and is compatible with acid-sensitive functions (Afza, Malik, & Voelter, 1983). Another approach involves the palladium-catalyzed carbon-carbon bond activation-initiated reaction of 2-(3-phenyloxiran-2-yl)benzonitriles with arylboronic acids, facilitating the construction of valuable benzo-fused dipyrromethenes (Chen et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic techniques. Studies have revealed detailed insights into the molecular geometry, bonding, and electron distribution, contributing to a better understanding of its reactivity and properties. For instance, crystal structure analysis provides information on the arrangement and interactions within the compound, highlighting the significance of the oxirane and benzonitrile functional groups in determining its overall structure and behavior.

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility as a reactant. It can undergo reactions such as the nucleophilic attack of the methylene carbon of the MPIs to the carbon atom of the electrophilically activated BNOs, leading to cycloadducts and oxime formations (Domingo, Picher, Arroyo, & Sáez, 2006). Additionally, it is involved in tandem C-C activation/cyclization processes, indicative of its potential in synthesizing complex organic structures.

Scientific Research Applications

Palladium-Catalyzed Synthesis of Fluorescent Materials

A palladium-catalyzed reaction involving 2-(3-phenyloxiran-2-yl)benzonitriles with arylboronic acids leads to the construction of valuable benzo-fused dipyrromethenes. These compounds are challenging to prepare via other methods and have practical significance in expanding the applications and types of fluorescent materials. This approach demonstrates the utility of oxiran-2-yl benzonitrile derivatives in facilitating complex organic transformations, highlighting their role in the synthesis of materials with potential applications in fluorescence-based technologies and imaging (Chen et al., 2020).

Development of S1P1 Receptor Agonists

In the synthesis of BMS-960, a potent and selective isoxazole-containing S1P1 receptor agonist, (S)-4-(oxiran-2-yl)benzonitrile plays a crucial role. The process involves a regioselective and stereospecific epoxide ring-opening reaction, highlighting the compound's significance in the stereospecific scale-up synthesis and optimization of pharmaceuticals. This example underscores the chemical's versatility in contributing to the development of novel therapeutic agents (Hou et al., 2017).

Synthesis of Selective Androgen Receptor Modulators

The modification of 4-(pyrrolidin-1-yl)benzonitrile derivatives led to the discovery of compounds with significant selective androgen receptor modulator (SARM) profiles. These derivatives, including 4-(5-oxopyrrolidine-1-yl)benzonitrile, show strong androgen receptor binding affinity and improved metabolic stabilities, illustrating the chemical's potential in the development of treatments targeting muscle wasting and other conditions (Aikawa et al., 2017).

Optimization of Manufacturing Processes

The key synthesis step for a potassium-channel opener developed for urinary urge incontinence involves an unsymmetrical Hantzsch reaction, highlighting the importance of 3-(oxiran-2-yl)benzonitrile derivatives in optimizing pharmaceutical manufacturing processes. This application demonstrates the compound's role in improving yield and controlling impurity levels in chemical synthesis, essential for the production of medical treatments (Hopes et al., 2006).

Safety and Hazards

The safety information for 3-(Oxiran-2-YL)benzonitrile indicates that it is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions for the use of 3-(Oxiran-2-YL)benzonitrile could involve its use in the synthesis of other valuable compounds. For example, chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates have been synthesized from renewable levoglucosenone, demonstrating the potential of this new synthetic pathway .

properties

IUPAC Name

3-(oxiran-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIERCXRPGAPJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482758
Record name 3-(OXIRAN-2-YL)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13906-62-2
Record name 3-(OXIRAN-2-YL)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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